
2-(1,2-Thiazol-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Thiazol-3-yl)benzoic acid is a heterocyclic compound that features a thiazole ring fused to a benzoic acid moiety. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The presence of both thiazole and benzoic acid functionalities in a single molecule makes this compound an interesting compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Thiazol-3-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzenethiol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the benzoic acid group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(1,2-Thiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the benzoic acid group, leading to the formation of different reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzoic acid moieties .
科学的研究の応用
2-(1,2-Thiazol-3-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1,2-Thiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The benzoic acid moiety can also contribute to the compound’s activity by interacting with different biological targets .
類似化合物との比較
2-(1,2-Thiazol-3-yl)benzoic acid can be compared with other thiazole and benzoic acid derivatives to highlight its uniqueness. Similar compounds include:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, exhibit antimicrobial and antiretroviral activities, respectively.
Benzoic acid derivatives: Compounds like salicylic acid and acetylsalicylic acid (aspirin) are well-known for their anti-inflammatory and analgesic properties.
The unique combination of thiazole and benzoic acid functionalities in this compound provides a distinct set of properties and applications that differentiate it from other similar compounds.
特性
分子式 |
C10H7NO2S |
|---|---|
分子量 |
205.23 g/mol |
IUPAC名 |
2-(1,2-thiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-4-2-1-3-7(8)9-5-6-14-11-9/h1-6H,(H,12,13) |
InChIキー |
MEEWBLOGLIJCMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NSC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


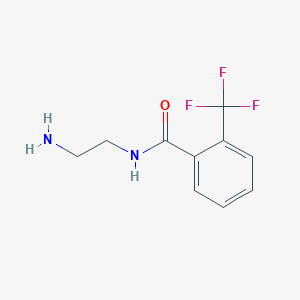
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
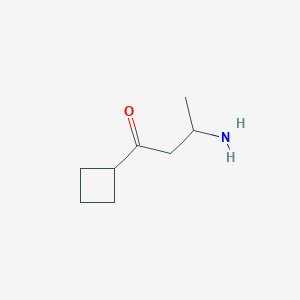
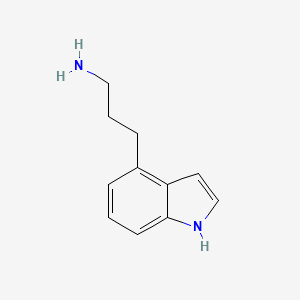
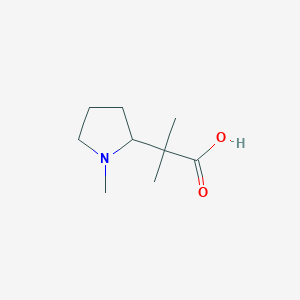
![2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13178481.png)


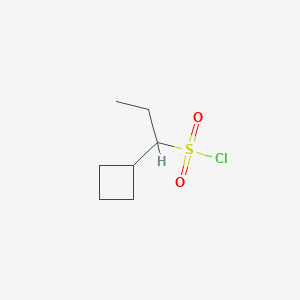

![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
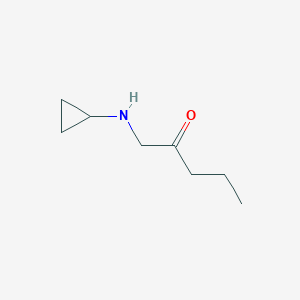
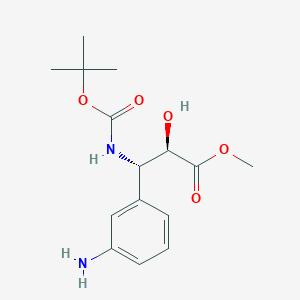
![2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13178530.png)
